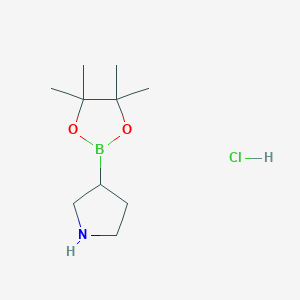

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a boronic ester-containing compound featuring a pyrrolidine ring (a five-membered saturated heterocycle) substituted with a pinacol boronate group. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry . Its molecular formula is C₁₀H₂₀BClNO₂ (inferred from analogs like and ), with a molecular weight of ~240–260 g/mol (estimated based on structural analogs).

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBFYNUIDTURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, forming carbon-carbon bonds.

-

Example Reaction :

Reaction with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C yields biaryl derivatives. -

Key Factors :

-

Catalyst choice (Pd(0) or Pd(II) complexes)

-

Base selection (affects transmetalation efficiency)

-

Solvent polarity (THF/water mixtures optimize solubility and reactivity).

-

Hydrogenation Reactions

The compound undergoes hydrogenation under Rh/C catalysis to produce saturated boronate-containing heterocycles. Data from the RSC study ( ) reveals:

| Entry | Catalyst | Substrate | Product Ratio (2a:3a:1a) | Time |

|---|---|---|---|---|

| 1 | 5% Rh/C | N-Boc-3-borylpyrrole | 72:28:0 | 1 h |

| 2 | 5% Rh/Al₂O₃ | 3-Bromo-5-borylpyridine | 50:15:35 | 2 h |

| 5 | 5% Rh/Al₂O₃ | 3-(4,4,5,5-TM-1,3,2-dioxaborolanyl)pyridine | 40:60:0 | 40 h |

Conditions : 48 atm H₂, ethanol, 25°C. Rh/C demonstrated superior selectivity for deboronation suppression compared to PtO₂ .

Oxidation and Hydrolysis

The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions:

-

Hydrolysis : Treatment with HCl (1M) in THF/water converts the boronic ester to boronic acid, enabling further functionalization.

-

Oxidation : H₂O₂ in basic media oxidizes the boron center, forming hydroxylated derivatives.

Nucleophilic Substitution

The pyrrolidine nitrogen reacts with electrophiles (e.g., alkyl halides, acyl chlorides):

-

Example : Reaction with methyl iodide in DMF at 60°C forms quaternary ammonium salts, enhancing solubility for downstream applications.

Complexation and Chelation

The boron atom coordinates with Lewis bases (e.g., amines, alcohols), forming stable adducts. This property is exploited in catalysis and sensor design.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a boron-based reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions. This property is essential for constructing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: The compound can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using aryl halides and boronic acids. |

Medicinal Chemistry

In medicinal chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has been explored for its potential therapeutic effects. Its ability to form stable complexes with various biological targets enhances its applicability in drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the pyrrolidine ring can enhance selectivity and potency against specific cancer types .

| Compound Derivative | Cancer Type | IC50 (µM) |

|---|---|---|

| Pyrrolidine derivative A | Breast cancer | 0.5 |

| Pyrrolidine derivative B | Lung cancer | 0.8 |

Materials Science

The compound is also relevant in materials science for the development of new materials with unique properties. Its incorporation into frameworks can lead to enhanced electronic and optical characteristics.

Applications:

- Covalent Organic Frameworks (COFs): The compound has been used as a building block for synthesizing COFs that exhibit high surface area and tunable porosity. These materials are promising for applications in gas storage and separation processes .

| Material Type | Properties |

|---|---|

| Covalent Organic Framework | High surface area; tunable porosity |

Biological Studies

The biological implications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride extend to its interactions with biological macromolecules.

Biological Interactions:

- Protein Kinase Inhibition: Studies have demonstrated that certain derivatives can selectively inhibit protein kinases involved in cancer progression . This inhibition can lead to apoptosis in cancer cells.

| Biological Target | Effect |

|---|---|

| Protein Kinase X | Inhibition leads to apoptosis |

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in their heterocyclic cores, substituents, and boronic ester positions. Below is a comparative table:

Reactivity in Cross-Coupling Reactions

- The hydrochloride salt increases solubility in aqueous/organic biphasic systems.

- Piperidine Analogs (e.g., ): The six-membered ring introduces greater steric bulk, which may slow coupling rates but improve regioselectivity in complex substrates.

- Aromatic Analogs (e.g., pyridine derivative ): The electron-deficient pyridine ring enhances reactivity toward electron-rich aryl halides, but the absence of a hydrochloride salt limits solubility in polar media.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- IUPAC Name : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

The compound features a pyrrolidine ring connected to a dioxaborolane moiety. The dioxaborolane structure is known for its reactivity and ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. This method allows for the introduction of the dioxaborolane unit while maintaining the integrity of the pyrrolidine structure.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane structures exhibit notable anticancer activity. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A related study demonstrated that similar compounds displayed IC50 values ranging from 0.01 to 73.4 µM across multiple cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | A549 (Lung) | 1.0 |

| 10h | HL-60 (Leukemia) | 0.56 |

| 10g | U937 (Leukemia) | 1.4 |

The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride exerts its biological effects may involve:

- Tubulin Polymerization Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization effectively. For instance, compound 10h demonstrated a significant reduction in tubulin assembly in treated cells .

- Apoptosis Induction : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways. For example, caspase-3 activation was significantly increased in A549 cells treated with specific dioxaborolane derivatives .

Study on Antiproliferative Activity

In a study examining various dioxaborolane derivatives:

- Objective : To evaluate the antiproliferative effects on human cancer cell lines.

- Findings : The study reported that certain derivatives exhibited potent antiproliferative activity with GI50 values indicating effective inhibition across multiple cancer types .

Safety and Toxicity Assessment

While assessing the biological activity of this compound, it is crucial to consider its safety profile:

- Toxicity Studies : Preliminary studies suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride?

Methodological Answer:

The synthesis typically involves two key steps:

Intermediate formation : Coupling pyrrolidine with a boronic ester precursor (e.g., pinacol boronate) via palladium-catalyzed cross-coupling or nucleophilic substitution.

Hydrochloride salt formation : Treating the intermediate with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or ethanol) under controlled pH to precipitate the hydrochloride salt .

For improved stereochemical integrity, chiral catalysts or enantioselective conditions may be employed, as seen in structurally analogous pyrrolidine-boronate syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : In amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use dry, aprotic solvents (e.g., THF, DMF) to avoid boronate degradation. Safety protocols (gloves, fume hood) are critical due to HCl release risks .

Basic: What is its role in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronate moiety acts as a nucleophilic partner, enabling aryl- or heteroaryl-bond formation. Example workflow:

Optimized conditions : 1–5 mol% Pd(PPh₃)₄, K₂CO₃ base, DME/H₂O solvent at 80–100°C .

Post-reaction purification : Acidic workup (HCl) isolates the pyrrolidine-HCl byproduct for reuse .

Advanced: How can researchers optimize reaction yields when using this compound in coupling reactions?

Methodological Answer:

-

DoE (Design of Experiments) : Vary catalyst loading (PdCl₂ vs. Pd(OAc)₂), solvent polarity, and temperature. For example:

Factor Range Tested Optimal Value Catalyst 0.5–5 mol% 2 mol% Pd(PPh₃)₄ Temperature 60–120°C 90°C Solvent DME vs. THF DME/H₂O (3:1) -

Use kinetic studies (e.g., in situ IR) to monitor boronate consumption .

Advanced: How does pH and temperature affect its stability in aqueous solutions?

Methodological Answer:

- pH Stability : Hydrolysis accelerates at pH < 4 or > 8. Buffer solutions (pH 6–7) in H₂O/THF (1:4) minimize degradation (t₁/₂ > 48 hours at 25°C) .

- Thermal Stability : Decomposition occurs above 80°C (TGA data). Store at –20°C for long-term stability .

Advanced: How to resolve contradictions in purity data between GC and titration assays?

Methodological Answer:

- GC Limitations : Detects volatile impurities but may miss polar byproducts (e.g., hydrolyzed boronate).

- Titration Strengths : Quantifies HCl content but not organic impurities.

- Integrated Approach : Combine HPLC (for organic purity) with ion chromatography (for chloride quantification) .

Advanced: What are its applications in medicinal chemistry beyond Suzuki couplings?

Methodological Answer:

- Protease Inhibition : The pyrrolidine scaffold mimics transition states in enzyme-substrate interactions (e.g., HIV protease inhibitors) .

- Boronate Prodrugs : pH-sensitive boronate esters enable targeted drug release in acidic tumor microenvironments .

- PET Tracers : ¹¹B/¹⁸F-labeled derivatives for imaging studies (e.g., amyloid-β plaques) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.